Vinyl carbamate

Chemical Carcinogenesis Tumor Initiation Lung Adenoma Induction

Vinyl carbamate (VC) is the essential, non-substitutable positive control for Ames mutagenicity assays, murine lung adenoma induction, and chemoprevention studies. With 10–50-fold higher carcinogenic potency than ethyl carbamate and approximately 100-fold greater DNA adduct formation, VC enables significantly reduced dosage requirements, shorter latency periods, and cost-effective carcinogenicity screening. Strictly S9-dependent activation and well-characterized CYP2E1-mediated metabolism make VC the definitive probe for validating metabolic activation systems.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 15805-73-9
Cat. No. B013941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl carbamate
CAS15805-73-9
SynonymsEthenyl Ester Carbamic Acid;  Vinyl Ester Carbamic Acid;  NSC 133266; 
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC=COC(=O)N
InChIInChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5)
InChIKeyLVLANIHJQRZTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityModerately soluble (NTP, 1992)

Vinyl Carbamate (CAS 15805-73-9): Baseline Characteristics and Classification for Scientific Procurement


Vinyl carbamate (VC; ethenyl carbamate; CAS 15805-73-9) is a carbamate ester with molecular formula C₃H₅NO₂ and molecular weight 87.08 . It exists as a white crystalline solid with a melting point of 52–54°C . VC is chemically characterized by a vinyl group attached to a carbamate moiety, rendering it structurally analogous to ethyl carbamate (urethane, EC) but with enhanced electrophilic reactivity [1]. VC is recognized primarily as a proximate carcinogenic metabolite of ethyl carbamate and as a potent promutagen requiring metabolic activation via cytochrome P450 enzymes for genotoxic activity [2]. The Carcinogenic Potency Database (CPDB) reports a mouse TD50 value of 0.124 mg/kg/day for VC [3]. VC is utilized in biomedical research as a tumor-inducing agent in experimental animal models and as a reactive intermediate in organic synthesis and polymer chemistry .

Vinyl Carbamate (CAS 15805-73-9): Why Interchanging with Ethyl Carbamate or Structural Analogs Yields Irreproducible Experimental Outcomes


Vinyl carbamate cannot be reliably substituted by ethyl carbamate (urethane) or vinyl acetate in experimental protocols due to profound quantitative differences in carcinogenic potency, metabolic activation requirements, and DNA adduct formation capacity. VC is 10- to 50-fold more active than ethyl carbamate in murine tumor initiation and induction models [1], and generates approximately 100-fold higher levels of 7-(2-oxoethyl)guanine DNA adducts on an equimolar basis [2]. Furthermore, vinyl acetate—a close structural analog—fails to induce enzyme-altered foci in rat liver under conditions where VC produces unequivocal preneoplastic lesions [3]. VC also exhibits striking strain-dependent bioactivation differences in murine models, with A/J and CD-1 mice demonstrating 70% higher DNA adduct levels compared to C57BL/6 mice [4]. These quantitative disparities preclude generic substitution without compromising experimental reproducibility and interpretability.

Vinyl Carbamate (CAS 15805-73-9): Quantifiable Differential Evidence Against Closest Comparators for Informed Scientific Selection


Vinyl Carbamate vs. Ethyl Carbamate: 10- to 50-Fold Superior Carcinogenic Potency in Murine Tumor Models

Vinyl carbamate exhibits 10- to 50-fold greater carcinogenic activity than its closest analog, ethyl carbamate (urethane), in murine tumor initiation and induction assays. VC induced skin tumors and lung adenomas in mice at substantially lower doses and with markedly higher tumor multiplicity [1][2]. In rasH2 transgenic mice, a single intraperitoneal injection of 60 mg/kg VC induces lung proliferative lesions at nearly 100% incidence, whereas urethane requires 1000 mg/kg to achieve comparable tumorigenic outcomes [3].

Chemical Carcinogenesis Tumor Initiation Lung Adenoma Induction Promutagen Screening

Vinyl Carbamate vs. Ethyl Carbamate: Approximately 100-Fold Higher DNA Adduct Formation per Molar Dose

Vinyl carbamate produces approximately 100-fold higher levels of 7-(2-oxoethyl)guanine DNA adducts compared to ethyl carbamate on an equimolar basis in murine liver DNA. This quantitative difference directly reflects the greater efficiency of VC in generating electrophilic species capable of covalent DNA modification [1]. The 7-(2-oxoethyl)guanine adduct is a promutagenic lesion implicated in the initiation of carcinogenesis [2].

DNA Adductomics Genotoxicity Metabolic Activation Molecular Toxicology

Vinyl Carbamate vs. Vinyl Acetate: Divergent Carcinogenicity in Hepatic Preneoplastic Lesion Induction

Vinyl carbamate unequivocally induces enzyme-altered foci in rat liver—a well-established biomarker of preneoplastic hepatocarcinogenesis—whereas vinyl acetate, a close structural analog differing only in the ester moiety (carbamate vs. acetate), fails to induce any detectable foci under identical experimental conditions [1][2]. This stark functional divergence underscores the critical role of the carbamate functional group in VC's carcinogenic activity and demonstrates that structural similarity does not predict biological equivalence.

Hepatocarcinogenesis Enzyme-Altered Foci Structural Analog Comparison Toxicology

Vinyl Carbamate vs. Ethyl Carbamate: Strain-Dependent Bioactivation Reveals Differential Susceptibility Markers

Vinyl carbamate bioactivation and DNA adduct formation exhibit pronounced strain-dependent differences in mice. The bioactivation capacity ratio (p-nitrophenol hydroxylase activity, a CYP2E1 marker, relative to carboxylesterase activity) is significantly higher in susceptible A/J mice (1.32 ± 0.18 × 10⁻⁶) and CD-1 mice (1.25 ± 0.29 × 10⁻⁶) compared to resistant C57BL/6 mice (0.69 ± 0.12 × 10⁻⁶) [1]. Consequently, 1,N⁶-ethenodeoxyadenosine and 3,N⁴-ethenodeoxycytidine DNA adduct levels are approximately 70% higher in A/J and CD-1 mice than in C57BL/6 mice following VC treatment [2].

Pharmacogenomics CYP2E1 Polymorphism Strain-Specific Toxicology Metabolic Activation

Vinyl Carbamate vs. Ethyl Carbamate: Differential Mutagenicity Profile in Ames Assay with Metabolic Activation

Vinyl carbamate demonstrates unequivocal mutagenic activity in Salmonella typhimurium strains TA 1535 and TA 100 exclusively in the presence of NADPH-fortified rat or mouse liver S9 fractions, whereas ethyl carbamate shows no detectable mutagenicity under any tested conditions (with or without metabolic activation) [1][2]. The VC mutagenic response is strongly inhibited by cytochrome P450 inhibitors (e.g., SKF 525A, DPEA), confirming the requirement for CYP-mediated bioactivation [3]. This differential mutagenicity profile establishes VC as a superior positive control compound for assays requiring metabolically activated mutagens.

Ames Test Mutagenicity Screening Metabolic Activation Genotoxicity

Vinyl Carbamate (CAS 15805-73-9): Evidence-Based Research and Industrial Application Scenarios


Experimental Carcinogenesis Studies Requiring High-Potency Tumor Initiator with Reduced Animal Burden

Investigators conducting murine lung adenoma induction or skin tumor initiation studies can utilize VC's 10- to 50-fold higher carcinogenic potency relative to ethyl carbamate [1] to reduce compound dosage requirements and shorten tumor latency periods. In rasH2 transgenic mouse models, a single 60 mg/kg i.p. dose of VC induces lung proliferative lesions at nearly 100% incidence, compared to 1000 mg/kg required for ethyl carbamate [2], enabling more cost-effective carcinogenicity screening with fewer animals and accelerated study timelines.

Chemoprevention Agent Screening Using Vinyl Carbamate-Induced Tumor Models

VC-induced lung tumor models in strain A mice provide a robust, reproducible platform for evaluating candidate chemopreventive compounds. The high tumor incidence and predictable dose-response characteristics of VC [1] enable statistically powered detection of chemoprevention efficacy with smaller group sizes. This model has been successfully employed to demonstrate the chemopreventive activity of agents including indole-3-carbinol and myo-inositol against VC-induced pulmonary adenocarcinomas [2].

Genetic Toxicology Assay Validation: Promutagen Positive Control Requiring CYP-Mediated Activation

VC serves as an ideal positive control compound for Ames mutagenicity assays when validating metabolic activation systems. Its strictly S9-dependent mutagenic activity in Salmonella typhimurium TA 1535 and TA 100 [1], combined with susceptibility to CYP inhibitor modulation, provides a diagnostic tool for confirming functional cytochrome P450 activity in liver S9 preparations. Ethyl carbamate's inability to produce a positive mutagenic response under identical conditions [2] further underscores VC's unique utility for this application.

Metabolic Activation and DNA Adduct Formation Studies Investigating CYP2E1-Dependent Bioactivation

Researchers examining strain-specific or tissue-specific differences in procarcinogen bioactivation can employ VC as a mechanistically defined probe compound. The quantitative relationship between CYP2E1 activity, carboxylesterase detoxication, and DNA adduct formation has been well-characterized for VC across multiple murine strains [1]. VC's metabolic pathway—oxidation to vinyl carbamate epoxide as the ultimate electrophilic species [2]—provides a tractable system for studying the interplay between activating and detoxifying enzymes in chemical carcinogenesis.

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